

Pipendoxifene hydrochloride chemical structure

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Compound of Interest

Compound Name: Pipendoxifene hydrochloride

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An In-depth Technical Guide to Pipendoxifene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Pipendoxifene hydrochloride** (ERA-923), a nonsteroidal selective estrogen receptor modulator (SERM). Developed for the treatment of breast cancer, Pipendoxifene reached Phase II clinical trials before its development was discontinued.[1][2] This guide covers its chemical properties, mechanism of action, synthesis, and key preclinical data.

Chemical Structure and Properties

Pipendoxifene is a 2-phenylindole derivative, structurally related to other SERMs like zindoxifene and bazedoxifene.[1] The hydrochloride salt form enhances its solubility and stability for research and formulation purposes.[3]

Chemical Identifiers

The fundamental chemical identifiers for Pipendoxifene and its hydrochloride salt are summarized below.



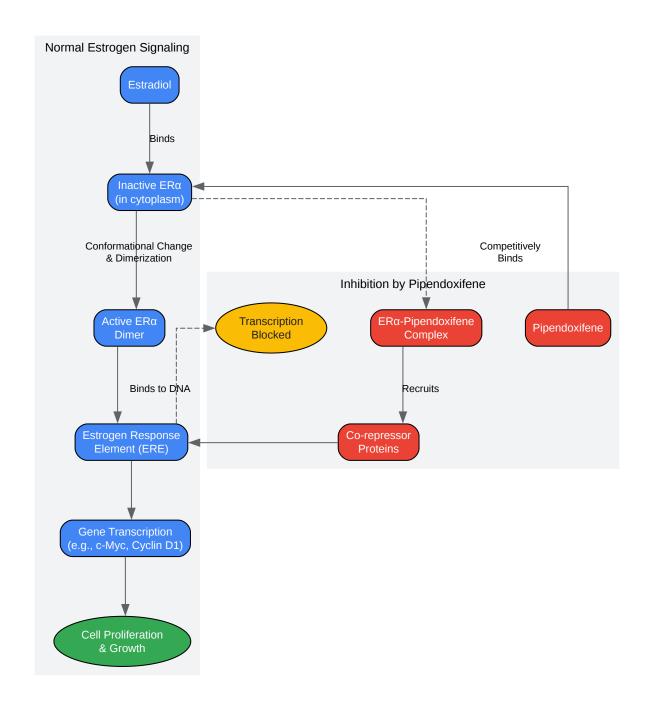
Identifier	Value	Reference
IUPAC Name	2-(4-hydroxyphenyl)-3-methyl- 1-[[4-(2-piperidin-1- ylethoxy)phenyl]methyl]indol-5- ol hydrochloride	[4]
CAS Number	245124-69-0 (hydrochloride); 198480-55-6 (parent)	[1][5]
Molecular Formula	C29H33CIN2O3	[6]
Molecular Weight	493.04 g/mol	[6]
SMILES	CC1=C(N(C2=C1C=C(C=C2) O)CC3=CC=C(C=C3)OCCN4 CCCCC4)C5=CC=C(C=C5)O. CI	[3]
InChI Key	FIKCMRKZNTXMKE- UHFFFAOYSA-N	
Synonyms	ERA-923	[1]

Mechanism of Action

Pipendoxifene is a selective estrogen receptor modulator (SERM) with a high affinity for the estrogen receptor (ER), particularly ERα.[4][5] As a SERM, it exhibits tissue-specific antagonist or partial agonist activity. In breast cancer cells, it functions as a pure antagonist.[2][7]

The primary mechanism involves the competitive inhibition of estradiol binding to the ligand-binding domain of ERa.[4] This antagonism prevents the conformational changes in the receptor that are necessary for the recruitment of co-activator proteins and subsequent transcription of estrogen-responsive genes that drive tumor cell proliferation.[8] This leads to cell cycle arrest and inhibition of tumor growth in ER-positive breast cancer models.[5]





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Caption: Mechanism of Action of Pipendoxifene. (Within 100 characters)



Preclinical Pharmacology

Pipendoxifene demonstrated a potent preclinical profile, showing strong inhibition of ER α binding and estrogen-stimulated cell growth. Notably, it retained its efficacy in a tamoxifenresistant MCF-7 cell line variant.[5]

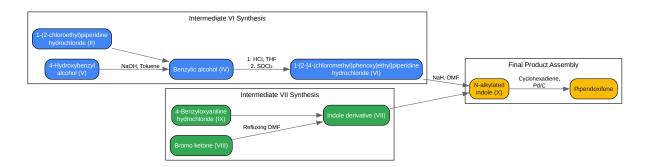
In Vitro Activity

Assay	Cell Line / System	Endpoint	Result (IC50)	Reference
ERα Binding Inhibition	ERα	Inhibition of Estrogen Binding	14 nM	[5]
ERE Transcriptional Activity	MCF-7	Antagonism of 17β-estradiol	1.5 ± 0.4 nM	[2]
Cell Growth Inhibition	MCF-7	Inhibition of Estrogen- Stimulated Growth	0.2 nM	[5]
Cell Growth Inhibition	MCF-7	Inhibition of Estrogen- Stimulated Growth	0.21 ± 0.16 nM	[2]
Cell Growth	T47D	Cell Viability	0.77 ± 0.03 nM	[9]

Experimental Protocols Synthesis of Pipendoxifene

Pipendoxifene can be synthesized via a multi-step process involving the preparation of key intermediates followed by condensation and deprotection.[2]





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Caption: Synthetic workflow for Pipendoxifene. (Within 100 characters)

Methodology:

- Synthesis of Intermediate (IV): 4-hydroxybenzyl alcohol (V) is reacted with 1-(2-chloroethyl)piperidine hydrochloride (II) in the presence of sodium hydroxide and benzyltriethylammonium bromide in toluene to yield the benzylic alcohol (IV).[2]
- Chlorination to (VI): The alcohol (IV) is treated with HCl in tetrahydrofuran (THF) and subsequently chlorinated using thionyl chloride (SOCl₂) to produce 1-[2-[4-(chloromethyl)phenoxy]ethyl]piperidine hydrochloride (VI).[2]
- Synthesis of Indole Intermediate (VII): The bromo ketone (VIII) is condensed with 4benzyloxyaniline hydrochloride (IX) in refluxing dimethylformamide (DMF) to form the indole derivative (VII).[2]
- Condensation: Intermediate (VI) is condensed with the indole derivative (VII) using sodium hydride (NaH) in DMF, resulting in the N-alkylated indole (X).[2]



 Deprotection: The O-benzyl protecting groups are removed from compound (X) via transfer hydrogenolysis using cyclohexadiene and palladium on carbon (Pd/C) to yield the final product, Pipendoxifene.[2]

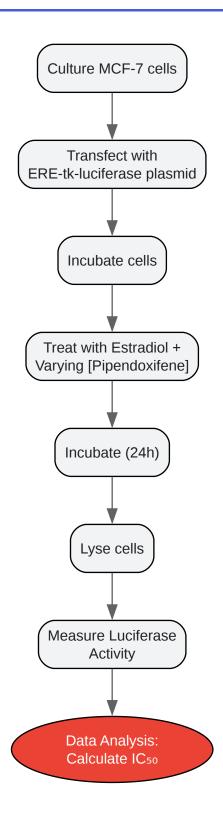
ERE-Luciferase Reporter Assay

This assay is used to determine the functional estrogenic or anti-estrogenic activity of a compound.

Methodology:

- Cell Culture and Transfection: ERα-positive MCF-7 cells are cultured in appropriate media. The cells are then transiently transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene (ERE-tk-luciferase).[2]
- Compound Treatment: Transfected cells are treated with varying concentrations of Pipendoxifene in the presence of a fixed concentration of 17β-estradiol (to measure antagonist activity) or in its absence (to measure agonist activity).[2]
- Luciferase Activity Measurement: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The light output is proportional to the transcriptional activity of the ER. A decrease in luciferase activity in the presence of estradiol indicates antagonist activity. The IC₅₀ value is calculated as the concentration of Pipendoxifene that inhibits 50% of the estradiol-induced luciferase activity.[2]





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Caption: Workflow for an ERE-Luciferase Assay. (Within 100 characters)

Clinical Development



Pipendoxifene was advanced into clinical trials for the treatment of hormone-dependent metastatic breast cancer.[2] A Phase II study was initiated to evaluate its efficacy and safety (NCT00006369).[10] However, development was formally discontinued in November 2005, as it was initially intended as a backup for bazedoxifene, which proceeded successfully in its own development program.[1]

Conclusion

Pipendoxifene hydrochloride is a potent, nonsteroidal selective estrogen receptor modulator that demonstrated significant promise in preclinical models of ER-positive breast cancer. Its mechanism as a pure ER antagonist in breast tissue, coupled with high in vitro potency, highlighted its potential as a therapeutic agent. While its clinical development was halted, the extensive data on its synthesis, mechanism, and activity provide a valuable reference for researchers in the field of oncology and medicinal chemistry, particularly in the ongoing development of novel endocrine therapies.

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